An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(2-methoxyethyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(2-methoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (4-Methoxybenzyl)(2-methoxyethyl)amine and its hydrochloride salt. Due to the limited availability of published data for this specific compound, this guide also includes predicted properties and detailed, plausible experimental protocols for its synthesis, based on established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
(4-Methoxybenzyl)(2-methoxyethyl)amine, also known as N-(4-methoxybenzyl)-2-methoxyethanamine, is a secondary amine featuring a 4-methoxybenzyl group and a 2-methoxyethyl group attached to the nitrogen atom. The hydrochloride salt of this compound is cataloged under CAS number 1052593-01-7.
Table 1: Physicochemical Properties of (4-Methoxybenzyl)(2-methoxyethyl)amine and its Hydrochloride Salt
| Property | (4-Methoxybenzyl)(2-methoxyethyl)amine (Free Amine) | (4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride | Source/Method |
| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₈ClNO₂ | Calculated |
| Molecular Weight | 195.26 g/mol | 231.72 g/mol | Calculated |
| CAS Number | Not available | 1052593-01-7 | Chemical Supplier |
| Appearance | Predicted: Colorless to pale yellow liquid | Predicted: White to off-white solid | General knowledge of similar compounds |
| Melting Point | Data not available | Data not available | - |
| Boiling Point | Data not available | Data not available | - |
| Density | Data not available | Data not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Predicted to have low solubility in water. | Predicted: Soluble in water and polar protic solvents. | General knowledge of similar compounds |
| pKa (of the conjugate acid) | Predicted: ~9-10 | - | General knowledge of secondary amines |
Note: Many of the physicochemical properties for the free amine have not been experimentally determined and are therefore predicted based on the properties of structurally similar compounds.
Experimental Protocols
The synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine can be achieved through several established methods for the formation of secondary amines. Below are two detailed, plausible experimental protocols.
Synthesis via Reductive Amination
This protocol involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent.
Materials:
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4-methoxybenzaldehyde
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2-methoxyethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (or 1,2-dichloroethane) is added 2-methoxyethylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
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The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
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Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with dichloromethane (3 x volumes).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to afford the pure (4-Methoxybenzyl)(2-methoxyethyl)amine.
Synthesis via N-Alkylation
This protocol involves the direct alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide.
Materials:
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4-methoxybenzylamine
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2-bromo- or 2-chloro-1-methoxyethane
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Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
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Standard laboratory glassware for reflux and workup
Procedure:
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To a solution of 4-methoxybenzylamine (1.0 eq) in acetonitrile or DMF is added potassium carbonate (2.0 eq) and 2-bromo-1-methoxyethane (1.2 eq).
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The reaction mixture is heated to reflux and stirred until TLC analysis indicates the complete consumption of the starting amine.
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After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
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Purification by column chromatography on silica gel will yield the desired secondary amine.
Spectroscopic Data
As of the date of this guide, no specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (4-Methoxybenzyl)(2-methoxyethyl)amine has been found in the public domain. Researchers who synthesize this compound are encouraged to perform these analyses to characterize it fully.
Potential Biological Activity and Signaling Pathways
While there is no direct biological data for (4-Methoxybenzyl)(2-methoxyethyl)amine, the broader class of substituted benzylamines has been investigated for a range of biological activities. These include potential applications as antimycotic agents, enzyme inhibitors, and modulators of central nervous system targets. The structural motifs present in the target compound—a substituted benzylamine—are found in various pharmacologically active molecules.
Based on the activities of structurally related compounds, a hypothetical signaling pathway that could be modulated by a molecule of this class is presented below. This is purely speculative and would require experimental validation.


